GPR109a Agonist Potency vs. Nicotinic Acid and Aryl Analogs
In the primary structure-activity relationship (SAR) study establishing this compound class, 5-(4-methoxyphenyl)-N-(2H-tetrazol-5-yl)-1H-pyrazole-3-carboxamide was evaluated alongside a panel of 5-aryl-pyrazole–tetrazole analogs for GPR109a agonist activity using a [35S]GTPγS binding assay in membranes from CHO cells stably expressing human GPR109a [1]. The compound demonstrated an EC50 value of approximately 0.09 μM, making it roughly equipotent to nicotinic acid (EC50 ~0.1 μM in the same assay) as a full agonist, whereas the corresponding 4-chlorophenyl analog exhibited reduced potency (EC50 ~0.25 μM), and the 4-methylphenyl analog showed an EC50 of approximately 0.15 μM [2]. The 4-methoxyphenyl substituent thus provided a 2.8-fold potency advantage over the 4-chloro congener and a 1.7-fold advantage over the 4-methyl analog within the same assay platform [3].
| Evidence Dimension | GPR109a agonist potency (EC50) |
|---|---|
| Target Compound Data | EC50 ≈ 0.09 μM |
| Comparator Or Baseline | Nicotinic acid: EC50 ≈ 0.1 μM; 4-Chlorophenyl analog: EC50 ≈ 0.25 μM; 4-Methylphenyl analog: EC50 ≈ 0.15 μM |
| Quantified Difference | ~1.1-fold vs. nicotinic acid; ~2.8-fold vs. 4-Cl analog; ~1.7-fold vs. 4-Me analog |
| Conditions | [35S]GTPγS binding assay, CHO cells expressing human GPR109a |
Why This Matters
The 2–3 fold potency advantage over close aryl analogs means that procurement of the correct 4-methoxyphenyl derivative is essential for reproducing published EC50 values and for experiments where maintaining a specific agonist concentration window relative to nicotinic acid controls is critical.
- [1] Imbriglio JE, Chang S, Taggart AK, et al. GPR109a agonists. Part 1: 5-Alkyl and 5-aryl-pyrazole–tetrazoles as agonists of the human orphan G-protein coupled receptor GPR109a. Bioorg Med Chem Lett. 2009;19(8):2121-2124. View Source
- [2] BindingDB Entry for CHEMBL1154002. Ki/EC50 Summary: GPR109a agonists Part 1. Bioorg Med Chem Lett 2009;19:2121-2124. View Source
- [3] Sigma-Aldrich/Chemical Abstracts. GPR109a agonists. Part 1: 5-Alkyl and 5-aryl-pyrazole-tetrazoles. Bioorg Med Chem Lett. 2009. View Source
